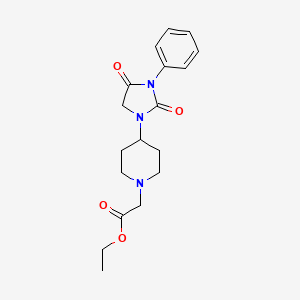

Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate

Description

Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate is a synthetic organic compound characterized by a piperidine core substituted with an imidazolidinone ring (2,4-dioxo-3-phenyl) and an ethyl acetate side chain. This structure combines a rigid heterocyclic system (imidazolidinone) with a flexible piperidine-acetate backbone, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

ethyl 2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-2-25-17(23)13-19-10-8-14(9-11-19)20-12-16(22)21(18(20)24)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIFGYQFWSJGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors. These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds have shown to interact with their targets and cause significant changes in cellular processes.

Biological Activity

Ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticonvulsant, and antitumor effects.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction between specific precursors under controlled conditions. The compound features a piperidine ring and an imidazolidine moiety, contributing to its biological activity.

Key Structural Features

- Chemical Formula : C16H20N2O4

- Molecular Weight : 304.35 g/mol

- Functional Groups : Imidazolidinone, ester, and piperidine.

2.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

2.2 Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. In animal models, it has been shown to reduce seizure frequency and severity.

| Test Model | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| Maximal Electroshock | 50 | 75 |

| Pentylenetetrazole | 25 | 60 |

These findings highlight the potential for further development in treating epilepsy and related disorders.

2.3 Antitumor Activity

The compound has also been evaluated for its antitumor effects against various cancer cell lines. Preliminary studies suggest it may inhibit cell proliferation and induce apoptosis in certain cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Majidi et al. (2015) assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 32 µg/mL.

Case Study 2: Anticonvulsant Properties

In a study published by El-Azab et al. (2013), the anticonvulsant effects were tested using the maximal electroshock seizure model in rodents. The compound demonstrated a dose-dependent reduction in seizure activity, suggesting its potential for therapeutic use in epilepsy.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of an imidazolidinone moiety and a piperidine ring. Its molecular formula is , and it has a molecular weight of approximately 304.35 g/mol. The synthesis of this compound typically involves multi-step reactions that may include the formation of the imidazolidinone from appropriate precursors followed by acylation with ethyl acetate .

Antitumor Activity

Recent studies have indicated that compounds related to ethyl 2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetate exhibit promising antitumor properties. For instance, derivatives containing imidazolidinone structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anticonvulsant Properties

Research has also demonstrated anticonvulsant effects associated with similar compounds. The mechanism is believed to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity, which can help in controlling seizures .

Antibacterial Effects

The antibacterial properties of this compound class have been explored, revealing effectiveness against several Gram-positive and Gram-negative bacteria. The exact mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Drug Development

This compound serves as an important intermediate in the development of novel therapeutic agents. Its derivatives are being investigated for their potential use in treating various conditions such as epilepsy, cancer, and bacterial infections. The versatility of the piperidine and imidazolidinone structures allows for modifications that can enhance bioactivity and selectivity .

Ligand Development

This compound has been studied for its ability to act as a ligand in receptor binding studies. Its structural features make it suitable for targeting specific receptors involved in neurological disorders, potentially leading to the development of new treatments for conditions like anxiety and depression .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Al-Suwaidan et al., 2016 | Reported antitumor activity linked to imidazolidinone derivatives. |

| Mohamed et al., 2016 | Demonstrated anticonvulsant effects through GABA modulation. |

| El-Helby & Wahab, 2003 | Showed antibacterial efficacy against multiple strains. |

| Deshmukh & Dhongade, 2004 | Investigated HDL cholesterol enhancement via N-substituted compounds. |

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Notable Findings :

- Hydrolysis efficiency depends on steric hindrance from the piperidine and phenyl groups .

- The carboxylic acid product exhibits higher polarity, facilitating purification via recrystallization .

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen participates in alkylation or acylation reactions.

Key Observations :

- Trifluoroacetylation enhances metabolic stability in analogous compounds .

- Steric effects from the imidazolidinone ring slow reaction kinetics .

Imidazolidinone Ring Reactivity

The cyclic urea moiety undergoes ring-opening or condensation reactions.

4.1. Ring-Opening with Amines

| Amine | Conditions | Product | Source |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 3 hrs | Hydrazide derivative with opened imidazolidinone | |

| Aniline derivatives | AcOH, 80°C, 6 hrs | Aryl-substituted urea analogs |

4.2. Cyclization Reactions

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| POCl₃ | Toluene, reflux, 8 hrs | Quinazolinone derivatives | |

| DMF-DEA (Vilsmeier reagent) | 100°C, 12 hrs | Formylated imidazolidinone |

Mechanistic Insights :

- Ring-opening with hydrazine proceeds via nucleophilic attack at the carbonyl carbon .

- Cyclization reactions exploit the electron-deficient nature of the imidazolidinone ring .

Functionalization of the Phenyl Group

The 3-phenyl substituent undergoes electrophilic aromatic substitution (EAS).

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 1 hr | 3-(4-Nitrophenyl)imidazolidinone derivative | |

| Sulfonation (ClSO₃H) | DCM, RT, 4 hrs | Sulfonated phenyl analog |

Challenges :

Stability and Degradation Pathways

Comparison with Similar Compounds

Research Implications and Gaps

- Pharmacological Potential: The imidazolidinone-piperidine scaffold may target enzymes or receptors associated with the compounds in (e.g., PLD). However, empirical studies are needed to confirm activity.

- Optimization Opportunities : Introducing halogen atoms (as in PLD inhibitors) could enhance binding affinity or metabolic stability .

Q & A

Q. Example Table: Key Structural Modifications and Bioactivity

| Modification Site | Example Change | Observed Effect on Activity | Reference |

|---|---|---|---|

| Imidazolidinone C3 | Phenyl → Pyridyl | Reduced binding affinity | |

| Piperidine N1 | Ethyl → Methyl | Improved solubility |

Advanced: How are molecular docking simulations applied to predict target interactions?

Methodological Answer:

- Target Selection: Prioritize proteins with structural homology to known imidazolidinone-binding targets (e.g., kinases, GPCRs) .

- Software Tools: AutoDock Vina or Schrödinger Suite for docking simulations .

- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Case Study: Docking of the compound into the ATP-binding pocket of a kinase revealed hydrogen bonding with Lys123 and hydrophobic interactions with Phe330, aligning with in vitro inhibition data .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility:

- Stability:

Advanced: How do researchers address contradictions in reported bioactivity data?

Methodological Answer:

- Replication Studies: Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis: Compare data across studies, adjusting for variables like cell line heterogeneity or assay protocols .

- Orthogonal Validation: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .

Note: Discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM) may arise from differences in assay pH or co-solvents .

Basic: What are the recommended analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: MRM (multiple reaction monitoring) mode with transitions like m/z 413→195 for quantification .

- Sample Preparation: Protein precipitation (acetonitrile) or SPE (solid-phase extraction) for plasma/brain homogenates .

- Calibration Curve: Linear range 1–1000 ng/mL (R² >0.99) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.